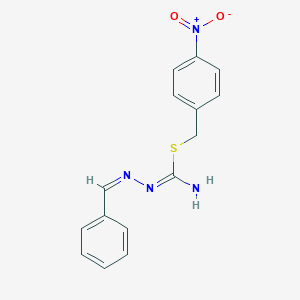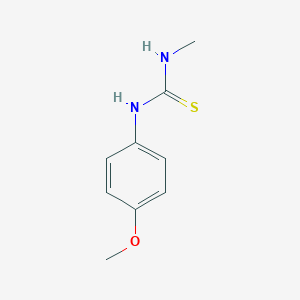![molecular formula C21H21N5O3S B307339 ethyl (2-oxo-3-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate](/img/structure/B307339.png)
ethyl (2-oxo-3-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-oxo-3-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of ethyl (2-oxo-3-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been suggested that the compound may inhibit the activity of enzymes involved in the development of neurodegenerative diseases, leading to a reduction in the accumulation of toxic proteins in the brain.
Biochemical and Physiological Effects:
Ethyl (2-oxo-3-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate has been shown to exhibit significant biochemical and physiological effects. In vitro studies have demonstrated that the compound is able to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to possess anti-inflammatory properties and to reduce the levels of pro-inflammatory cytokines in vitro. In vivo studies have demonstrated that the compound is able to cross the blood-brain barrier and exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ethyl (2-oxo-3-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and apoptosis. Additionally, the compound's ability to cross the blood-brain barrier makes it a useful tool for studying the mechanisms of neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving ethyl (2-oxo-3-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate. One potential direction is to further investigate the compound's mechanism of action, particularly in relation to its antitumor and neuroprotective effects. Additionally, studies could be conducted to explore the compound's potential as an anti-inflammatory agent and as a therapeutic agent for cardiovascular diseases. Further research could also be conducted to optimize the synthesis method for this compound, with the aim of improving its solubility and bioavailability.
Synthesemethoden
The synthesis of ethyl (2-oxo-3-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate involves the reaction of 2-amino-4-(4-pyridinyl)-5-thiol-1,2,4-triazole with 2-oxo-2-phenylethyl bromide in the presence of potassium carbonate. The reaction is carried out in dimethylformamide at room temperature for several hours, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl (2-oxo-3-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate has been extensively studied for its potential applications in various fields of research. It has been found to exhibit significant antitumor activity, making it a potential candidate for cancer therapy. The compound has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a therapeutic agent for cardiovascular diseases.
Eigenschaften
Produktname |
ethyl (2-oxo-3-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate |
|---|---|
Molekularformel |
C21H21N5O3S |
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
ethyl 2-[2-oxo-3-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]-4,5-dihydro-3H-1-benzazepin-1-yl]acetate |
InChI |
InChI=1S/C21H21N5O3S/c1-2-29-18(27)13-26-16-6-4-3-5-14(16)7-8-17(20(26)28)30-21-23-19(24-25-21)15-9-11-22-12-10-15/h3-6,9-12,17H,2,7-8,13H2,1H3,(H,23,24,25) |
InChI-Schlüssel |
RGOWDQMFTDZFSH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)SC3=NNC(=N3)C4=CC=NC=C4 |
Kanonische SMILES |
CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)SC3=NNC(=N3)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[3-(4-methoxyphenyl)-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N,N-dimethylthiourea](/img/structure/B307257.png)
![N'-[3-{4-nitrophenyl}-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N,N-dimethylurea](/img/structure/B307258.png)
![N-(4-methoxyphenyl)-N-{3-(4-methoxyphenyl)-2,4-bis[(4-methoxyphenyl)imino]-1,3-thiazolidin-5-ylidene}amine](/img/structure/B307259.png)
![N-(4-methoxyphenyl)-N-[3-(4-methoxyphenyl)-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]amine](/img/structure/B307260.png)


![1-[(4-Chlorophenyl)methylene]-3-benzylisothiosemicarbazide](/img/structure/B307265.png)


![1-[[(E)-(6-oxo-4-pyrrolidin-1-ylcyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B307268.png)

![N-[4,5-bis(methylanilino)-3,6-bis(4-methylphenyl)-7-(phenylimino)-1,8-dithia-3,6-diazacyclododec-4-en-2-ylidene]-N-phenylamine](/img/structure/B307273.png)
![N-[2-[(anilinocarbonyl)-4-methylanilino]-1,2-bis(methylanilino)vinyl]-N-(4-methylphenyl)-N'-phenylurea](/img/structure/B307274.png)
